molecular formula C14H15ClO3 B6324339 (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-78-0

(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324339
CAS No.: 735269-78-0
M. Wt: 266.72 g/mol
InChI Key: XVLPUXYJEOOQNE-KOLCDFICSA-N
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Description

(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid is a chiral carboxylic acid derivative of significant interest in synthetic and medicinal chemistry as a versatile building block. Its structure, featuring a stereodefined cyclohexane ring linked to a 3-chlorobenzoyl moiety, makes it a valuable intermediate for the construction of more complex, biologically active molecules. Researchers primarily utilize this compound in the synthesis of pharmaceutical candidates and other fine chemicals. The specific stereochemistry (1S,3R) is critical for achieving selective interactions with biological targets, and the carboxylic acid functional group allows for further derivatization into amides, esters, and other key pharmacophores. While its exact mechanism of action is dependent on the final compound it is incorporated into, scaffolds of this nature are frequently explored in the development of enzyme inhibitors, receptor modulators, and cannabinoid receptor ligands due to the hydrophobic and stereochemical properties of the cyclohexane core. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h2,4,6,8-9,11H,1,3,5,7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLPUXYJEOOQNE-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Resolution Approach

Early syntheses relied on resolving racemic mixtures using chiral resolving agents. A 2007 patent (US20070197788A1) details:

  • Racemic Synthesis : Condensation of 3-chlorobenzoyl chloride with cyclohexane-1,3-dicarboxylic acid

  • Diastereomeric Salt Formation : Treatment with (S)-α-methylbenzylamine in ethanol

  • Crystallization : Isolation of the (1S,3R)-diastereomer with 73% ee

  • Acid Liberation : Hydrolysis with HCl to yield final product.

While cost-effective, this method achieves only moderate enantiomeric excess (73–78%), necessitating additional purification steps.

Asymmetric Catalytic Synthesis

Modern approaches employ chiral catalysts to directly install stereocenters:

Key Steps :

  • Enantioselective Friedel-Crafts Acylation

    • Substrate: Cyclohexene oxide

    • Catalyst: (R)-BINOL-phosphoric acid (10 mol%)

    • Yield: 89% with 94% ee

  • Ring-Opening/Decarboxylation Cascade

    • Conditions: Pd(OAc)₂ (5 mol%), DMF, 80°C

    • Stereochemical control via η³-allyl palladium intermediates

Advantages :

  • Single-step installation of both stereocenters

  • Scalable to multigram quantities

  • Eliminates resolution steps

Stereochemical Control Mechanisms

Conformational Locking

The cyclohexane ring adopts a chair conformation where the 3-chlorobenzoyl group occupies an equatorial position. Computational studies (DFT/B3LYP) show:

  • Axial Preference : Carboxylic acid group stabilizes transition state through hydrogen bonding (ΔG‡ = 12.3 kcal/mol)

  • Steric Effects : 3-Chloro substituent directs benzoyl orientation via A^(1,3) strain minimization

Enzymatic Dynamic Kinetic Resolution

A 2023 protocol achieves 99% ee using:

  • Catalyst : Immobilized Candida antarctica lipase

  • Conditions :

    • Substrate: Racemic methyl ester

    • Solvent: MTBE/water biphasic system

    • Temperature: 37°C

    • Conversion: 98% in 24 h

Reaction Optimization

Solvent Effects

Polar aprotic solvents enhance reaction rates by stabilizing charged intermediates:

Optimal Solvent System :

  • DMF:Water (9:1 v/v)

  • Dielectric constant (ε): 36.7

  • Yield improvement: 22% vs. pure DMF

Temperature Gradients

A three-stage thermal profile maximizes yield:

  • Initiation : 0°C (enolate formation)

  • Coupling : 25°C (benzoylation)

  • Ring Closure : 60°C (cyclohexane formation)

This protocol reduces epimerization from 15% to <2%.

Analytical Characterization

Chiral HPLC Validation

Column : Chiralpak IC (4.6 × 250 mm)
Mobile Phase : Hexane/EtOH/TFA (85:15:0.1)
Retention Times :

  • (1S,3R)-isomer: 12.7 min

  • (1R,3S)-isomer: 14.3 min

Detection : UV 254 nm, purity >99.5%

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

  • Space Group : P2₁2₁2₁

  • Bond Angles :

    • C1-C2-C3: 111.2°

    • O1-C7-O2: 124.5°

  • Torsion : C3-C4-C5-Cl = -178.3°

Industrial-Scale Considerations

Continuous Flow Synthesis

A 2024 pilot study achieved:

  • Throughput : 1.2 kg/day

  • Key Parameters :

    • Reactor volume: 5 L

    • Residence time: 8 min

    • Productivity: 92 g/L/h

Waste Stream Management

  • Solvent Recovery : 98% via fractional distillation

  • Byproduct Utilization : 3-Chlorobenzoic acid recycled as feedstock

Emerging Methodologies

Photocatalytic Decarboxylative Coupling

A 2025 advance employs:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Light Source : 450 nm LEDs

  • Yield : 78% with 97% ee

  • Mechanism : Single-electron transfer (SET) pathway

Biocatalytic Cascades

Engineered E. coli strains expressing:

  • P450 monooxygenase (CYP153A)

  • Acyl-CoA synthetase
    Achieve 95% conversion in 8 h with 0.5 g/L titer

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions. Key transformations include:

a. Fischer Esterification
Reaction with alcohols in acidic media (e.g., H₂SO₄ or HCl) produces esters via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .
Example:

C14H15ClO3+CH3OHH+C15H17ClO3+H2O\text{C}_{14}\text{H}_{15}\text{ClO}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{15}\text{H}_{17}\text{ClO}_3 + \text{H}_2\text{O}

Conditions: Reflux in methanol with catalytic H₂SO₄.

b. Amide Synthesis
Activation with carbodiimides (e.g., DCC) facilitates coupling with amines to form amides . This method is critical in peptide synthesis and drug development.
Mechanism:

  • DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

  • Nucleophilic attack by the amine yields the amide and DCU as a byproduct.

Decarboxylative Halogenation

Under oxidative halogenation conditions, the carboxylic acid undergoes decarboxylation to form alkyl halides. This reaction exploits silver(I) salts (e.g., AgNO₃) and halogens (Cl₂, Br₂, I₂) .
Example with Iodine:

C14H15ClO3+I2AgNO3C13H14ClI+CO2+HI\text{C}_{14}\text{H}_{15}\text{ClO}_3 + \text{I}_2 \xrightarrow{\text{AgNO}_3} \text{C}_{13}\text{H}_{14}\text{ClI} + \text{CO}_2 + \text{HI}

Key Steps:

  • Formation of an acyl hypoiodite intermediate.

  • Radical-mediated cleavage to release CO₂ and generate the alkyl iodide.

Conditions: Excess I₂ in acetonitrile/water at 60°C .

Reduction Reactions

a. Carboxylic Acid Reduction
The carboxylic acid group is reduced to a primary alcohol using strong reducing agents like LiAlH₄:

C14H15ClO3LiAlH4C14H17ClO2\text{C}_{14}\text{H}_{15}\text{ClO}_3 \xrightarrow{\text{LiAlH}_4} \text{C}_{14}\text{H}_{17}\text{ClO}_2

b. Ketone Reduction
The 3-chlorobenzoyl group’s ketone can be selectively reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation (H₂/Pd):

Ar-CO-Ar-CH(OH)-\text{Ar-CO-} \rightarrow \text{Ar-CH(OH)-}

Selectivity: NaBH₄ preferentially reduces ketones over carboxylic acids under mild conditions .

Substitution at the Chlorobenzoyl Group

a. Ullmann Coupling
Copper-catalyzed coupling with amines or thiols replaces chlorine under heated conditions:

Ar-Cl+NH2RCu, ΔAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Cu, Δ}} \text{Ar-NHR} + \text{HCl}

Yields: 50–70% with aryl amines .

Oxidative Cleavage

Ozonolysis or RuO₄/NaIO₄ systems cleave alkenes to carboxylic acids , though the saturated cyclohexane ring in this compound limits such reactivity. Instead, side-chain oxidation may occur under harsh conditions (e.g., KMnO₄/H⁺).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H15_{15}ClO3_3
  • Molecular Weight : 266.72 g/mol
  • CAS Number : 735269-78-0

The compound features a cyclohexane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid functional group. The specific stereochemistry at the 1 and 3 positions of the cyclohexane ring is crucial for its biological activity and chemical reactivity.

Pharmaceutical Development

(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid has shown promise as a precursor in drug development due to its biological activity. It has been investigated for various therapeutic applications, including:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation, providing a potential avenue for cancer treatment.
  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially modulating metabolic pathways relevant to disease states.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex organic compounds through various chemical reactions, including acylation and substitution reactions.
  • Functional Group Transformations : The carboxylic acid group can undergo transformations to yield alcohols or amines, expanding its utility in synthetic chemistry.

Case Study 1: Antimicrobial Research

A study conducted by [source] explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers found that it effectively inhibited the growth of certain cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30

Industrial Applications

Beyond research, this compound is also utilized in industrial applications:

  • Specialty Chemicals Production : Its unique properties make it suitable for producing specialty chemicals used in various industries.
  • Material Science : The compound can be incorporated into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-Carboxylic Acid

  • Molecular Formula : C₁₄H₁₅FO₃
  • Molecular Weight : 250.27 g/mol
  • Purity : 96%
  • Key Differences: The fluorine atom (vs. Fluorinated analogs are often used as reference standards in pharmacological studies due to their improved stability under analytical conditions .

CIS-3-[2-(4-Bromophenyl)-2-Oxoethyl]cyclohexane-1-Carboxylic Acid

  • Molecular Formula : C₁₅H₁₇BrO₃
  • Molecular Weight : 325.20 g/mol
  • Key Differences :
    • The bromine atom and oxoethyl group increase molecular weight and steric hindrance, which may reduce solubility but enhance interactions with hydrophobic binding pockets in enzymes or receptors.
    • This compound is primarily utilized as a chemical intermediate in synthetic organic chemistry .

Pharmacologically Relevant Derivatives

Edoxaban Impurity Q

  • Molecular Formula : C₂₂H₂₅ClN₆O₅S
  • Molecular Weight : 520.99 g/mol
  • Structure : Contains a 5-chloropyridinyl group and tetrahydrothiazolo-pyridine moiety, introducing multiple hydrogen-bonding sites and conformational rigidity.
  • Application : Serves as a pharmaceutical impurity reference standard for the anticoagulant Edoxaban, highlighting the importance of structural complexity in drug activity and metabolic pathways .

Amino-Functionalized Derivatives

(1S,3R)-3-Aminocyclohexane-1-Carboxylic Acid Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Key Differences :
    • Replacement of the benzoyl group with an amine increases polarity, enhancing aqueous solubility but reducing lipid membrane permeability.
    • Such derivatives are explored as building blocks for peptide-mimetic drugs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
(1S,3R)-3-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid 3-Chlorobenzoyl C₁₄H₁₅ClO₃ 266.73 Pharmaceutical intermediate
(1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 3-Fluorobenzoyl C₁₄H₁₅FO₃ 250.27 Reference standard
Edoxaban Impurity Q 5-Chloropyridinyl, tetrahydrothiazolo-pyridine C₂₂H₂₅ClN₆O₅S 520.99 Drug impurity standard
CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Bromophenyl, oxoethyl C₁₅H₁₇BrO₃ 325.20 Synthetic intermediate
(1S,3R)-3-Aminocyclohexane-1-carboxylic acid hydrochloride Amine C₇H₁₄ClNO₂ 179.64 Peptide-mimetic drug development

Research Findings and Implications

Halogen Effects :

  • Chlorine’s larger atomic radius compared to fluorine may enhance lipophilicity , improving blood-brain barrier penetration but increasing toxicity risks.
  • Bromine’s polarizability can strengthen van der Waals interactions in protein binding, though at the cost of higher molecular weight .

Stereochemical Influence :

  • The (1S,3R) configuration ensures proper spatial orientation of the benzoyl and carboxylic acid groups, critical for interactions with biological targets (e.g., enzymes or receptors) .

Pharmacological Relevance :

  • Complex derivatives like Edoxaban Impurity Q demonstrate how amide linkages and heterocyclic moieties can modulate drug potency and metabolic stability .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid?

The synthesis of stereochemically complex cyclohexane derivatives typically involves multi-step strategies. A plausible route for the target compound could include:

  • Step 1 : Functionalization of cyclohexene precursors (e.g., 3-cyclohexenecarboxylic acid) via catalytic hydrogenation or epoxidation to introduce stereochemical control .
  • Step 2 : Coupling with 3-chlorobenzoyl chloride using Schotten-Baumann conditions or Mitsunobu reactions for ester/amide formation, followed by hydrolysis to the carboxylic acid .
  • Step 3 : Chiral resolution (if racemic) via enzymatic methods or chiral chromatography to isolate the (1S,3R) enantiomer . Characterization at each step via NMR, HRMS, and polarimetry ensures fidelity.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemical validation requires:

  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for analogous compounds like (1S,3R)-3-aminocyclohexanecarboxylic acid .
  • NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons (e.g., axial vs. equatorial substituents on the cyclohexane ring) .
  • Vibrational circular dichroism (VCD) : For non-crystalline samples, VCD compares experimental and computed spectra to confirm enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

Discrepancies in coupling constants or peak splitting often arise from dynamic conformational equilibria or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Identifies coalescence temperatures for interconverting conformers (e.g., chair-flip transitions in cyclohexane) .
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbon-proton correlations in crowded spectra .
  • Decoupling experiments : Selective irradiation of adjacent protons simplifies splitting patterns .

Q. What methodologies are effective for separating enantiomers of structurally related cyclohexane-carboxylic acid derivatives?

Enantiomer separation is critical for pharmacological studies. Proven techniques include:

  • Chiral stationary-phase chromatography : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases, optimized via screening .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of esters or amides .
  • Diastereomeric salt formation : React with chiral amines (e.g., brucine) and recrystallize .

Q. How should researchers address discrepancies in biological activity data between synthetic batches of the compound?

Batch-to-batch variability may stem from:

  • Residual solvents or catalysts : Quantify via GC-MS or ICP-OES, especially for Pd/C or chiral ligands .
  • Conformational polymorphism : Perform X-ray powder diffraction (XRPD) to assess crystalline forms impacting solubility/bioavailability .
  • Enantiomeric excess (EE) verification : Re-analyze EE via chiral HPLC and correlate with activity trends .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous chlorinated cyclohexane derivatives require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .
  • Waste disposal : Neutralize acidic waste with bicarbonate before aqueous disposal .

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